10-Hydroxy-9-methoxy-6-nitro-2H-phenanthro[3,4-d][1,3]dioxole-5-carboxylic acid
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Overview
Description
10-Hydroxy-9-methoxy-6-nitro-2H-phenanthro[3,4-d][1,3]dioxole-5-carboxylic acid is an organic compound belonging to the class of aristolochic acids and derivatives. These compounds are characterized by a nitrophenanthro[3,4-d][1,3]dioxole ring system substituted at specific positions by various functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Hydroxy-9-methoxy-6-nitro-2H-phenanthro[3,4-d][1,3]dioxole-5-carboxylic acid typically involves multi-step organic reactions. The starting materials often include phenanthrene derivatives, which undergo nitration, methoxylation, and hydroxylation reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired substitutions at the correct positions on the phenanthrene ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis would involve similar steps to the laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
10-Hydroxy-9-methoxy-6-nitro-2H-phenanthro[3,4-d][1,3]dioxole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the nitro group would produce an amine .
Scientific Research Applications
10-Hydroxy-9-methoxy-6-nitro-2H-phenanthro[3,4-d][1,3]dioxole-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a model compound for studying the reactivity of nitrophenanthrene derivatives.
Biology: It is investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 10-Hydroxy-9-methoxy-6-nitro-2H-phenanthro[3,4-d][1,3]dioxole-5-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interact with DNA to exert its biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other aristolochic acids and derivatives, such as:
- Aristolochic acid I
- Aristolochic acid II
- 9-Hydroxy-8-methoxy-6-nitrophenanthro[3,4-d][1,3]dioxole-5-carboxylic acid .
Uniqueness
What sets 10-Hydroxy-9-methoxy-6-nitro-2H-phenanthro[3,4-d][1,3]dioxole-5-carboxylic acid apart is its specific substitution pattern, which may confer unique reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
108779-46-0 |
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Molecular Formula |
C17H11NO8 |
Molecular Weight |
357.3 g/mol |
IUPAC Name |
10-hydroxy-9-methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid |
InChI |
InChI=1S/C17H11NO8/c1-24-12-3-7-2-10(18(22)23)14-9(17(20)21)5-13-16(26-6-25-13)15(14)8(7)4-11(12)19/h2-5,19H,6H2,1H3,(H,20,21) |
InChI Key |
FAOPQZPNWIPJKI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC(=C3C(=CC4=C(C3=C2C=C1O)OCO4)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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